

Application Notes: 4-Aminocinnamic Acid-Derived Fluorescent Probe for Cellular Imaging

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Compound of Interest

Compound Name: 4-Aminocinnamic acid

Cat. No.: B1270960

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Introduction

4-Aminocinnamic acid (4-ACA) serves as a versatile scaffold for the development of novel fluorescent probes for cellular imaging. Its intrinsic fluorescence and reactive amine and carboxylic acid functionalities allow for the synthesis of a variety of derivatives with tailored properties for specific biological applications. This document provides detailed application notes and protocols for the use of a hypothetical 4-ACA-derived probe, 4-ACA-MitoRed, designed for the targeted imaging of mitochondria in living cells.

4-ACA-MitoRed is a fluorescent probe that selectively accumulates in mitochondria, driven by the mitochondrial membrane potential. Its fluorophore core, based on the **4-aminocinnamic acid** structure, exhibits a significant fluorescence enhancement upon localization within the mitochondrial matrix. This probe is well-suited for real-time visualization of mitochondrial morphology, distribution, and dynamics in live cells with minimal cytotoxic effects.

Product Information

Product Name	4-ACA-MitoRed
Chemical Structure	A derivative of 4-Aminocinnamic acid conjugated to a mitochondrial targeting moiety.
Molecular Weight	~450 g/mol
Form	Lyophilized solid
Solubility	Soluble in DMSO
Excitation/Emission	~560 nm / ~585 nm
Storage	Store at -20°C, protected from light.

Applications

- **Live-Cell Imaging of Mitochondria:** Visualize mitochondrial structure and organization in real-time.
- **Monitoring Mitochondrial Dynamics:** Track mitochondrial fission, fusion, and trafficking events.
- **Assessment of Mitochondrial Health:** Changes in mitochondrial membrane potential can be inferred from alterations in probe accumulation and fluorescence intensity.
- **High-Content Screening:** Suitable for automated imaging platforms to screen for compounds that affect mitochondrial function.

Data Presentation

The following table summarizes the key quantitative parameters for 4-ACA-MitoRed, facilitating its integration into experimental designs.

Parameter	Value	Notes
Optimal Excitation Wavelength	560 nm	Can be excited by standard laser lines (e.g., 561 nm).
Emission Maximum	585 nm	Collect emission between 570 nm and 620 nm.
Recommended Staining Concentration	100 - 500 nM	Optimal concentration may vary depending on the cell type.
Incubation Time	15 - 30 minutes	At 37°C.
Quantum Yield	~0.3 in ethanol	
Photostability	Moderate	Minimize light exposure to reduce photobleaching.

Experimental Protocols

This section provides detailed protocols for the preparation and use of 4-ACA-MitoRed for fluorescent imaging of mitochondria in cultured mammalian cells.

Reagent Preparation

1.1. Stock Solution Preparation:

- Prepare a 1 mM stock solution of 4-ACA-MitoRed in high-quality, anhydrous dimethyl sulfoxide (DMSO).
- To prepare the 1 mM stock solution, add the appropriate volume of DMSO to the vial of lyophilized 4-ACA-MitoRed. For example, for 1 mg of a compound with a molecular weight of 450 g/mol, add 2.22 mL of DMSO.
- Vortex briefly to ensure the compound is fully dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C, protected from light.

1.2. Working Solution Preparation:

- On the day of the experiment, thaw an aliquot of the 1 mM stock solution at room temperature.
- Dilute the stock solution in pre-warmed, serum-free cell culture medium or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS) to the desired final working concentration (typically 100 - 500 nM).
- Important: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid cytotoxicity.

Live-Cell Staining Protocol

2.1. Cell Preparation:

- Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverslips) and culture under standard conditions (37°C, 5% CO₂).
- Ensure cells are healthy and have reached the desired confluency (typically 50-70%) before staining.

2.2. Staining:

- Remove the culture medium from the cells.
- Wash the cells once with pre-warmed phosphate-buffered saline (PBS), pH 7.4.
- Add the pre-warmed working solution of 4-ACA-MitoRed to the cells, ensuring the entire surface is covered.
- Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

2.3. Washing:

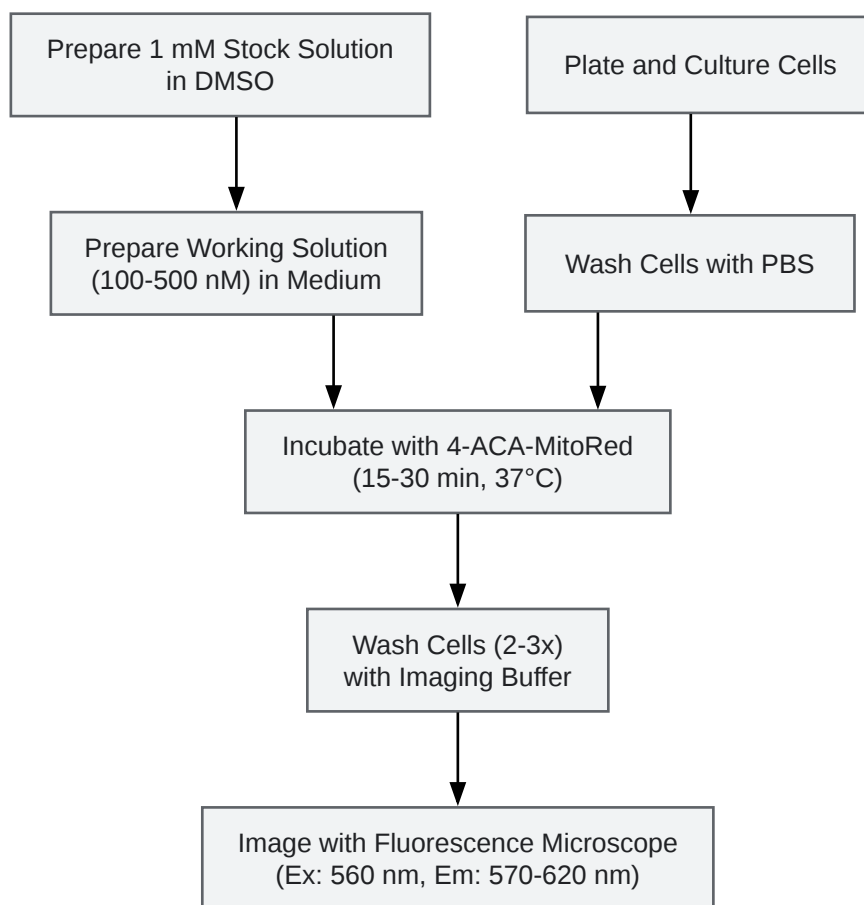
- After incubation, gently remove the staining solution.

- Wash the cells two to three times with pre-warmed imaging buffer or phenol red-free culture medium to remove any unbound probe and reduce background fluorescence.

2.4. Imaging:

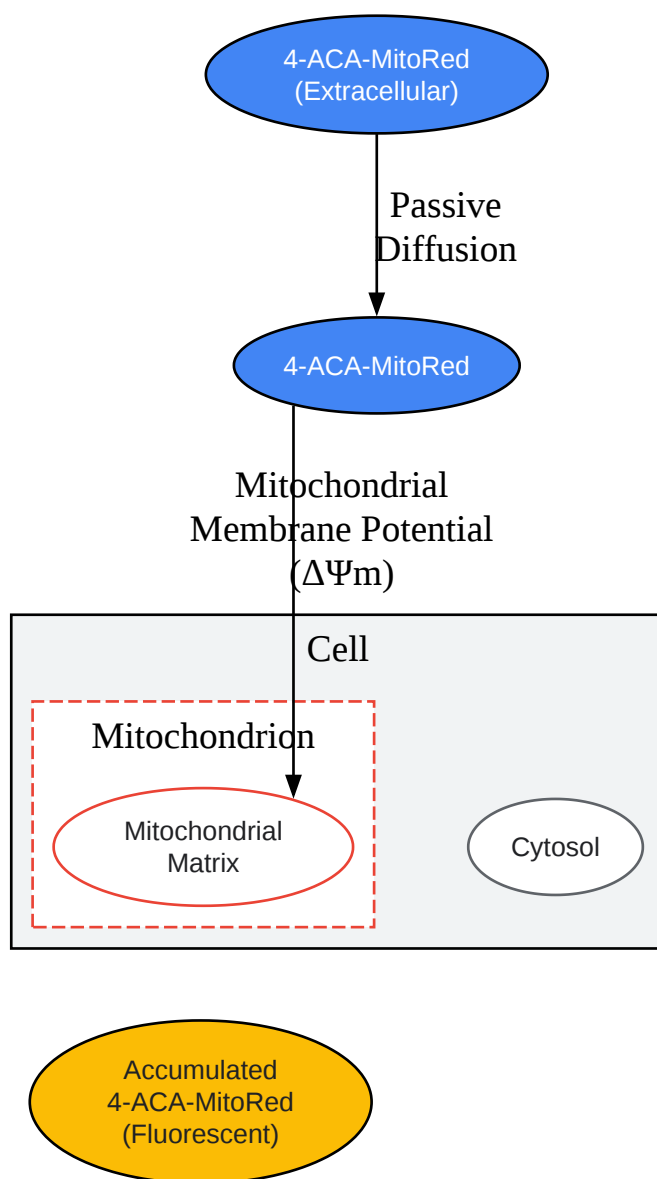
- Add fresh, pre-warmed imaging buffer or phenol red-free culture medium to the cells.
- Proceed with fluorescence imaging using a suitable fluorescence microscope (e.g., confocal, epifluorescence).
- Microscopy Settings:
 - Excite the sample at ~560 nm.
 - Collect the emission signal between 570 nm and 620 nm.
 - Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching, while still achieving a good signal-to-noise ratio.

Mandatory Visualizations



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Caption: Experimental workflow for staining live cells with 4-ACA-MitoRed.



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Caption: Proposed mechanism of 4-ACA-MitoRed accumulation in mitochondria.

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